molecular formula C19H17N3O3 B13442583 (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

Katalognummer: B13442583
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: UYWCQMMJKVBPTD-RHSMWYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydro-β-carboline class, characterized by a pyrido[3,4-b]indole core fused with a 1,3-benzodioxole moiety. Its stereochemistry ((1R,3R)) is critical for binding interactions, as evidenced by analogs in medicinal chemistry research .

Eigenschaften

Molekularformel

C19H17N3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c20-19(23)14-8-12-11-3-1-2-4-13(11)21-18(12)17(22-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,21-22H,8-9H2,(H2,20,23)/t14-,17-/m1/s1

InChI-Schlüssel

UYWCQMMJKVBPTD-RHSMWYFYSA-N

Isomerische SMILES

C1[C@@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)N

Kanonische SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthetic approach to this compound typically involves:

  • Formation of the benzodioxole moiety via cyclization of catechol with formaldehyde under acidic conditions.
  • Construction of the tetrahydropyridoindole core through multi-step cyclization and condensation reactions starting from indole derivatives.
  • Introduction of the carboxamide group at position 3, often via amidation of a corresponding carboxylic acid or ester intermediate.
  • Control of stereochemistry at C1 and C3 centers through chiral starting materials or stereoselective reactions.
  • Final purification and characterization to confirm structure and stereochemistry.

Detailed Synthetic Route

Step Description Reaction Conditions Notes
1 Benzodioxole ring formation Cyclization of catechol with formaldehyde in acidic medium Provides the 1,3-benzodioxol-5-yl substituent
2 Preparation of indole derivative Starting from 3-formyl-1H-indole-2-carboxylic acid or related compounds Sets the stage for core construction
3 Construction of tetrahydropyridoindole core Multi-step condensation and cyclization, often involving piperidine or related amines Reaction times 3–10 hours, temperatures 25–70°C, inert atmosphere (N2)
4 Introduction of carboxamide group Amidation of carboxylic acid or ester intermediate with methylamine or other amines Use of coupling agents or direct amidation under controlled pH
5 Stereochemical control Use of chiral precursors (e.g., D-tryptophan methyl ester hydrochloride) or stereoselective catalysts Ensures (1R,3R) configuration
6 Purification Recrystallization (e.g., from methanol or ether), flash chromatography Achieves high purity for biological testing

Example Synthetic Procedure (Adapted from Related Compounds)

  • Start with D-tryptophan methyl ester hydrochloride reacted with piperonal chloride in dry tetrahydrofuran under nitrogen at 30°C for 10 hours.
  • Add trifluoroacetic acid and sodium triacetoxyborohydride to reduce intermediates, stirring for 3 hours.
  • Isolate intermediate carboxylic acid derivatives, followed by amidation with methylamine in alcoholic solvents (methanol/ethanol).
  • Purify final carboxamide compound by flash chromatography and crystallization.

Industrial Considerations

  • Industrial synthesis likely optimizes reaction conditions for scale-up, including:
    • Use of continuous flow reactors for improved control and yield.
    • Automated purification systems (chromatography, crystallization).
    • Use of chlorinated solvents (e.g., dichloromethane, chloroform) for acetylation steps.
    • One-pot processes to combine acetylation and cyclization steps without intermediate isolation, enhancing efficiency.

Analytical Characterization

Confirming the structure and stereochemistry involves multiple spectroscopic and analytical techniques:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Confirm proton and carbon environments, stereochemistry Proton resonances for benzodioxole aromatic protons at δ 6.7–7.1 ppm; tetrahydropyridoindole protons at δ 3.0–4.5 ppm; diastereotopic signals confirming (1R,3R) stereochemistry
Fourier Transform Infrared Spectroscopy (FT-IR) Identify functional groups Amide C=O stretch ~1650–1700 cm⁻¹; benzodioxole ether bands; N–H stretches
Mass Spectrometry (MS) Confirm molecular weight and formula Molecular ion peaks consistent with C20H19N3O3 (m/z 349.4)
X-ray Crystallography Definitive stereochemical assignment Single-crystal diffraction confirms absolute configuration (1R,3R)

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting materials Catechol, formaldehyde, indole derivatives, chiral amino acid esters
Key reactions Cyclization, condensation, acetylation, amidation
Reaction conditions 25–70°C, inert atmosphere, acidic/basic media as required
Stereochemical control Use of chiral precursors, stereoselective catalysts
Purification Recrystallization, flash chromatography
Industrial scale-up Continuous flow, one-pot processes, solvent optimization

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated benzodioxole derivatives with nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzodioxole compounds.

Wissenschaftliche Forschungsanwendungen

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Substituents

The target compound’s activity and physicochemical properties are influenced by substituents on the carboxamide group, benzodioxole ring, and indole nitrogen. Below is a comparative analysis of structural analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name & ID Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound C₁₉H₁₇N₃O₃ 335.36 Carboxamide (NH₂) Under investigation
WX-02-37 (SARM1 Inhibitor) C₂₅H₂₂N₃O₄ 428.47 N-Cyclopropyl, acryloyl SARM1 inhibition (IC₅₀: <100 nM)
MY-13B C₂₃H₂₀N₃O₄ 410.42 N-Propargyl Not reported
10a (TRPM8 Antagonist) C₁₉H₁₈FN₃O 323.37 N-(4-Fluorobenzyl), isobutyl TRPM8 antagonism (IC₅₀: 12 nM)
9g (HDAC Inhibitor) C₂₅H₂₅ClN₄O₃ 476.95 N-(7-Hydroxyamino-oxoheptyl), 4-Cl-phenyl Antiproliferative activity
Tadalafil Derivative (PDE5A Inhibitor) C₂₀H₁₉N₃O₄ 365.39 Methyl ester PDE5A inhibition
TRC-B203465 (Chloroacetyl Derivative) C₂₂H₂₀ClN₃O₄ 425.87 2-Chloroacetyl, N-methyl Impurity/Intermediate

Pharmacological Profiles

  • SARM1 Inhibitors (e.g., WX-02-37) : The acryloyl group enables covalent binding to a cysteine residue in SARM1, enhancing potency .
  • TRPM8 Antagonists (e.g., 10a) : Fluorine substitution improves receptor selectivity, while the isobutyl chain optimizes lipophilicity (logP: 3.2) .
  • HDAC Inhibitors (e.g., 9g): Hydroxyamino-oxoheptyl chains facilitate zinc chelation in histone deacetylases, driving antiproliferative effects .
  • PDE5A Inhibitors (e.g., Tadalafil Derivative) : Methyl ester groups improve bioavailability but reduce solubility compared to carboxamides .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound (CAS 474668-76-3) increases aqueous solubility due to ionic character .
  • logP Trends :
    • Target compound (logP ~1.96): Moderate lipophilicity .
    • WX-02-37 (logP ~3.1): Higher due to acryloyl and cyclopropyl groups .
    • 10a (logP ~3.2): Fluorobenzyl substitution elevates hydrophobicity .
  • Stereochemical Impact : (1R,3R) configuration in the target compound versus (1R,3S) in analogs (e.g., Tadalafil derivatives) alters binding to chiral enzyme pockets .

Biologische Aktivität

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C22H19ClN2O5
  • Molecular Weight : 426.85 g/mol
  • CAS Number : 171596-58-0

Research indicates that this compound may act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are known for their role in treating erectile dysfunction and pulmonary hypertension by increasing cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation.

In Vitro Studies

A study conducted on various tetrahydro-β-carboline derivatives, including (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide revealed significant PDE5 inhibitory activity. The IC50 values were compared with known PDE5 inhibitors such as tadalafil. The results indicated that while the compound showed some inhibitory effects, its potency was lower than that of tadalafil (IC50 = 7 nM) and other potent inhibitors like XLVI (IC50 = 10 nM) .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications in the benzodioxole moiety and the tetrahydro-pyrido structure were found to influence the electron density and steric orientation necessary for optimal binding to the PDE5 enzyme .

CompoundIC50 (nM)Comments
Tadalafil7Potent PDE5 inhibitor
Compound XLVI 10Another potent inhibitor
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2...>500Less potent than tadalafil

Case Studies

One notable case study involved a series of derivatives synthesized from a lead compound GR30040X. The study aimed to explore their PDE5 inhibition properties. The results highlighted that compounds with specific substitutions on the pyridine ring exhibited varying degrees of activity. The presence of bulky groups or electron-withdrawing substituents significantly reduced the inhibitory effect .

Pharmacological Applications

Given its biological activity as a PDE5 inhibitor, (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide could potentially be developed for therapeutic applications in:

  • Erectile Dysfunction : Enhancing blood flow through vasodilation.
  • Pulmonary Hypertension : Reducing pulmonary artery pressure.

Q & A

Q. What synthetic routes are recommended for preparing (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide with high enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of catechol derivatives to form the benzodioxole core ( ). Key steps include:

  • Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (1R,3R) positions. For example, methyl ester intermediates (e.g., (1R,3R)-methyl ester derivatives) can be hydrolyzed to the target carboxamide under basic conditions ().
  • Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to isolate enantiomers, as demonstrated for deuterated analogs ().
  • Analytical Confirmation : Validate enantiopurity via polarimetry and X-ray crystallography ().

Q. Reference :

Q. How can researchers ensure structural fidelity during characterization of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare proton and carbon shifts with stereoisomers (e.g., (1S,3R) vs. (1R,3R)) to confirm stereochemistry ().
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 425.865 for the methylated analog) and isotopic patterns ().
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal structures of derivatives ().

Q. Reference :

Q. What storage and handling protocols are critical for maintaining compound stability?

Methodological Answer:

  • Storage : Store at +4°C in airtight, light-protected containers to prevent hydrolysis of the benzodioxole ring ().
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the tetrahydroindole core ().

Q. Reference :

Advanced Research Questions

Q. How can contradictions in reported biological activities between stereoisomers be resolved?

Methodological Answer:

  • Comparative Assays : Conduct parallel in vitro studies (e.g., enzyme inhibition) using pure (1R,3R), (1S,3R), and (1S,3S) isomers ().
  • Structural Analysis : Correlate activity differences with steric and electronic variations using computational modeling (e.g., docking studies) and crystallographic data ().
  • Purity Validation : Ensure enantiomeric excess (>98%) via chiral HPLC to rule out confounding effects from impurities ().

Q. Reference :

Q. What strategies are effective for isotopic labeling (e.g., deuterium) to study metabolic stability?

Methodological Answer:

  • Deuterated Analogs : Synthesize derivatives like (1S,3R)-N-methyl-d3 carboxamide (C20D3H16N3O3, m/z 352.402) via hydrogen-deuterium exchange under catalytic conditions ().
  • Metabolic Profiling : Use LC-MS/MS to track deuterium retention in vivo, comparing pharmacokinetic parameters (e.g., half-life) with non-deuterated analogs.

Q. Reference :

Q. How can researchers address discrepancies in reported CAS numbers or molecular formulas for related derivatives?

Methodological Answer:

  • Database Cross-Referencing : Cross-check CAS numbers (e.g., 171596-41-1 vs. 474668-76-3) against authoritative sources like PubChem or SciFinder to resolve isomer-specific identifiers ().
  • Structural Reanalysis : Re-examine synthetic intermediates (e.g., methyl ester vs. carboxamide derivatives) to confirm molecular formulas ().

Q. Reference :

Q. What experimental designs are recommended for assessing in vivo pharmacological activity?

Methodological Answer:

  • Dose-Response Studies : Administer escalating doses (e.g., 0.1–10 mg/kg) in rodent models to establish efficacy and toxicity thresholds.
  • Biomarker Analysis : Measure downstream targets (e.g., phosphodiesterase inhibition) using ELISA or Western blot ().
  • Metabolite Identification : Use high-resolution mass spectrometry to detect phase I/II metabolites in plasma and urine ().

Q. Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.